![molecular formula C12H10O4S B1324087 Ethyl 5-(furan-2-carbonyl)thiophene-2-carboxylate CAS No. 890100-53-5](/img/structure/B1324087.png)
Ethyl 5-(furan-2-carbonyl)thiophene-2-carboxylate
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Overview
Description
Ethyl 5-(furan-2-carbonyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C12H10O4S . It is a derivative of furan and thiophene, two important heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of Ethyl 5-(furan-2-carbonyl)thiophene-2-carboxylate consists of a furan ring and a thiophene ring connected by a carbonyl group . Further structural analysis would require more specific data or computational studies.Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 5-(furan-2-carbonyl)thiophene-2-carboxylate are not detailed in the literature, thiophene derivatives are known to participate in a variety of reactions .Scientific Research Applications
Pharmaceutical Research
Thiophene derivatives have been explored for their therapeutic potential. For instance, certain compounds have shown inhibitory effects against various organisms, indicating potential as antibacterial agents . They have also been used in the synthesis of anticancer and anti-atherosclerotic agents .
Organic Synthesis
Thiophenes act as important intermediates in organic synthesis. They can be used to create more complex molecules, potentially serving as building blocks for various synthetic pathways .
Material Science
Due to their unique electronic properties, thiophenes are often used in the development of conducting polymers . These materials have applications in electronics, such as organic semiconductors or photovoltaic cells .
Catalysis
Thiophene derivatives can act as ligands for metal complexes, which are used in catalysis. The interaction between thiophenes and metals can improve catalytic turnover in certain reactions .
Agricultural Chemistry
In the field of agriculture, thiophene derivatives have been investigated for their use as insecticides and pesticides , offering a potential avenue for pest control .
Environmental Science
Thiophenes may also play a role in environmental science, particularly in the development of sensors or materials designed to capture pollutants or facilitate environmental remediation .
BMC Chemistry - Therapeutic importance of synthetic thiophene Springer - Recent strategies in the synthesis of thiophene derivatives SpringerLink - Thiophene Substitution Chemistry
Future Directions
properties
IUPAC Name |
ethyl 5-(furan-2-carbonyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4S/c1-2-15-12(14)10-6-5-9(17-10)11(13)8-4-3-7-16-8/h3-7H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAGPCGZKDJRTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C(=O)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(furan-2-carbonyl)thiophene-2-carboxylate |
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